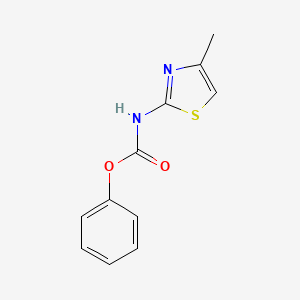

Phenyl (4-methylthiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

phenyl N-(4-methyl-1,3-thiazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-8-7-16-10(12-8)13-11(14)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYDFOVMXTZFEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (4-methylthiazol-2-yl)carbamate typically involves the reaction of 4-methylthiazol-2-amine with phenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere of nitrogen or argon. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenyl (4-methylthiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Cancer Treatment

Mechanism of Action

Phenyl (4-methylthiazol-2-yl)carbamate has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting CDK activity can lead to reduced cell proliferation, making this compound a candidate for cancer therapy. Research indicates that compounds with structural similarities to this compound can effectively target CDK4 and CDK6, which are often overactive in cancer cells .

Case Studies

- Inhibition of CDK9 : A study demonstrated that derivatives related to this compound showed significant inhibition of CDK9, leading to apoptosis in various cancer cell lines .

- Thiazole-Pyridine Hybrids : Recent investigations into thiazole-pyridine hybrids have shown promising anti-breast cancer activity, with one compound exhibiting an IC50 of 0.71 μM, outperforming standard treatments like 5-fluorouracil .

Anti-inflammatory Properties

This compound and its derivatives have been evaluated for their anti-inflammatory effects. Thiazole compounds are known for their ability to modulate inflammatory pathways, making them suitable candidates for developing new anti-inflammatory drugs.

Research Findings

- A series of thiazole derivatives were tested for their anti-inflammatory activity, showing significant effects comparable to established anti-inflammatory agents . The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring enhance anti-inflammatory efficacy.

Antimicrobial Activity

The potential antimicrobial properties of this compound have also been explored. Thiazole-containing compounds are recognized for their broad-spectrum antimicrobial activity.

Experimental Results

Research has highlighted the synthesis of various thiazole derivatives that demonstrated significant antimicrobial activity against both bacterial and fungal strains. These findings suggest that this compound could be developed further as an antimicrobial agent .

Neuroprotective Effects

Emerging studies indicate that thiazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Clinical Implications

Preliminary research has shown that certain thiazole-containing compounds can protect neuronal cells from apoptosis induced by neurotoxic agents. This opens avenues for exploring this compound in neuroprotection and related therapeutic applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Phenyl (4-methylthiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Thiazole Ring Substitutions

- tert-Butyl (4-methylthiazol-2-yl)carbamate (CAS: 848472-44-6): This analog replaces the phenyl group with a tert-butyl carbamate. Its molecular formula (C₉H₁₄N₂O₂S) and molar mass (222.29 g/mol) differ significantly from the phenyl derivative, influencing solubility and lipophilicity .

Thiazol-5-ylmethyl carbamates :

describes analogs with thiazol-5-ylmethyl groups linked to complex peptide-like chains. These derivatives exhibit higher structural complexity and may target protease enzymes, unlike the simpler phenyl-substituted carbamate .

Aromatic Substituent Variations

- Chlorophenyl Carbamates: Derivatives such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) incorporate halogen substituents, which enhance lipophilicity (log k = 1.2–2.8) and may improve membrane permeability compared to non-halogenated analogs .

- Nitrophenyl and Hydroxyphenyl Derivatives: Compounds like 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione exhibit strong electron-withdrawing groups (e.g., nitro), which alter electronic properties and reactivity. Melting points for such derivatives range from 206–208°C, suggesting higher crystallinity than phenyl carbamates .

Physicochemical Properties

Table 1: Comparative Properties of Selected Carbamates

| Compound Name | Substituent | Molecular Formula | Melting Point (°C) | log k (HPLC) | Yield (%) |

|---|---|---|---|---|---|

| Phenyl (4-methylthiazol-2-yl)carbamate | Phenyl, 4-methylthiazole | Not reported | Not reported | Not reported | ~90–96* |

| tert-Butyl (4-methylthiazol-2-yl)carbamate | tert-Butyl | C₉H₁₄N₂O₂S | Not reported | Not reported | Not reported |

| 4-Chlorophenyl carbamate (4a) | 4-Chloro | C₁₄H₁₂Cl₂N₂O₃S | Not reported | 1.8–2.8 | 91–94 |

| Nitrophenyl derivative (4f) | 4-Nitro | C₁₇H₁₆N₄O₆S | 206–208 | Not reported | 91–96 |

*Inferred from analogous synthesis routes .

Biological Activity

Phenyl (4-methylthiazol-2-yl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies, providing a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

The presence of the thiazole moiety is critical for its interaction with biological targets.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes. It binds to active sites of these enzymes, disrupting essential biochemical pathways. Current research is focused on identifying the exact molecular targets and pathways involved in its action.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. The compound's efficacy is attributed to its ability to disrupt microbial cell functions.

Table 1: Antimicrobial Activity Data

| Microorganism | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

Anticancer Properties

Several studies have evaluated the anticancer activity of this compound. For instance, a study demonstrated that derivatives of thiazole compounds, including this compound, showed promising results against various cancer cell lines such as A549 (lung cancer) and C6 (glioma) .

Case Study: Anticancer Activity Evaluation

In a recent study, the anticancer effects were assessed using MTT assays and analysis of apoptotic pathways. Compounds similar to this compound were shown to induce apoptosis in cancer cell lines by activating caspase pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by substituents on the phenyl ring and the thiazole nitrogen. Variations in these groups can enhance or diminish its activity against specific targets. Notably, electronegative substituents have been shown to improve antifungal activity by increasing lipophilicity, facilitating better membrane penetration .

Research Applications

This compound is not only significant in medicinal chemistry but also serves as a building block for synthesizing more complex molecules in drug development. Its diverse applications span across:

- Medicinal Chemistry : As a potential therapeutic agent for various diseases.

- Agricultural Chemistry : In the formulation of agrochemicals.

Q & A

Q. What are the optimal synthetic routes for Phenyl (4-methylthiazol-2-yl)carbamate, and how do reaction parameters influence yield?

The synthesis typically involves coupling a 4-methylthiazol-2-amine derivative with a phenyl carbamoyl chloride under basic conditions. Key parameters include:

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

- Solvents : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to avoid hydrolysis of the carbamate group .

- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) can enhance coupling efficiency . Yield optimization may require iterative adjustment of stoichiometry and reaction time, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

A multi-technique approach is recommended:

- NMR Spectroscopy : and NMR can identify the carbamate carbonyl (~155 ppm in ) and thiazole protons (δ 6.5–7.5 ppm in ) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .

- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly for the carbamate-thiazole linkage .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) at 50–200 µg/mL .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the carbamate’s electrophilic nature .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

High-resolution X-ray diffraction (0.8–1.0 Å) with SHELXL refinement is critical. For example:

- The dihedral angle between the phenyl and thiazole rings can indicate π-π stacking potential .

- Hydrogen-bonding patterns (e.g., N–H···O interactions) may explain stability or solubility issues . Note: SHELXTL (Bruker AXS) is preferred for handling twinned or low-resolution data .

Q. What strategies can address contradictions between computational predictions and experimental bioactivity data?

- SAR Studies : Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring) to correlate electronic effects with activity .

- Solubility Adjustments : Introduce polar groups (e.g., –OH, –NH) to improve bioavailability if hydrophobic aggregation masks activity .

- Metabolic Stability Tests : Use liver microsomes to assess carbamate hydrolysis rates, which may differ from docking predictions .

Q. How can molecular docking elucidate its mechanism of action against biological targets?

- Target Selection : Prioritize proteins with known carbamate interactions (e.g., acetylcholinesterase, β-lactamases) .

- Docking Software : AutoDock Vina or Schrödinger Suite with force fields adjusted for sulfur-containing heterocycles .

- Validation : Compare docking scores with experimental IC values; discrepancies may indicate allosteric binding or off-target effects .

Q. What experimental designs are recommended for studying its stability under physiological conditions?

- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) and monitor decomposition via HPLC at 37°C .

- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation products using LC-MS .

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures and excipient compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.